molecular formula C15H27NO4 B6275018 tert-butyl 8-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 2761524-95-0

tert-butyl 8-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No.: B6275018
CAS No.: 2761524-95-0
M. Wt: 285.4
InChI Key:
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Description

tert-butyl 8-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate: is a synthetic organic compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro junction, which connects two rings through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable azaspiro compound with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 8-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Azide or thiol-substituted products.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 8-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its reactive functional groups. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its spirocyclic structure may impart unique pharmacological properties, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 8-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors through its functional groups, leading to inhibition or activation of specific pathways. The spirocyclic structure may also influence its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

  • tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate
  • tert-butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate

Comparison: While these compounds share similar spirocyclic structures and functional groups, tert-butyl 8-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is unique due to the position of the hydroxymethyl group and the presence of an oxygen atom in the spiro ring. This structural difference can lead to variations in chemical reactivity and biological activity, making it distinct from its analogs.

Properties

CAS No.

2761524-95-0

Molecular Formula

C15H27NO4

Molecular Weight

285.4

Purity

95

Origin of Product

United States

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